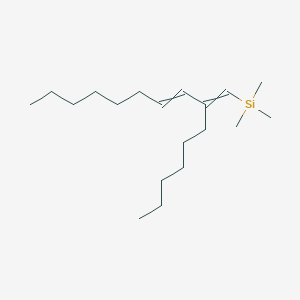
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C₁₉H₃₆Si It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane typically involves the reaction of a suitable dienyl precursor with a trimethylsilyl reagent. One common method is the hydrosilylation reaction, where a dienyl compound reacts with trimethylsilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding silane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets by forming stable complexes or by altering their conformation. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1,3-Dithian-2-yl)trimethylsilane: Another organosilicon compound with similar reactivity.
Trimethylsilane: A simpler organosilicon compound used in various synthetic applications.
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: A related compound with an iodine substituent.
Uniqueness
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane is unique due to its specific structure, which combines a dienyl group with a trimethylsilyl moiety. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and material science.
Properties
CAS No. |
565435-42-9 |
|---|---|
Molecular Formula |
C19H38Si |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
2-hexyldeca-1,3-dienyl(trimethyl)silane |
InChI |
InChI=1S/C19H38Si/c1-6-8-10-12-13-15-17-19(18-20(3,4)5)16-14-11-9-7-2/h15,17-18H,6-14,16H2,1-5H3 |
InChI Key |
DVWNBAGGYYXYBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=C[Si](C)(C)C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















